Vasomolol

Ultra-short-acting β-blockade Bradycardia duration Intravenous cardiovascular pharmacology

Vasomolol (CAS 179004-15-0) is a guaiacoxypropanolamine derivative of vanillic acid ethyl ester, classified as a vanilloid-type, ultra-short-acting β1-adrenoceptor antagonist with intrinsic vasorelaxant activity. Its molecular formula is C₁₇H₂₇NO₅ (MW 325.4 g/mol).

Molecular Formula C17H27NO5
Molecular Weight 325.4 g/mol
CAS No. 179004-15-0
Cat. No. B067948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasomolol
CAS179004-15-0
Synonymsvasomolol
Molecular FormulaC17H27NO5
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC
InChIInChI=1S/C17H27NO5/c1-6-22-16(20)12-7-8-14(15(9-12)21-5)23-11-13(19)10-18-17(2,3)4/h7-9,13,18-19H,6,10-11H2,1-5H3
InChIKeyGNZBRPIPARUNNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vasomolol CAS 179004-15-0: Chemical Identity and Pharmacological Classification for Research Procurement


Vasomolol (CAS 179004-15-0) is a guaiacoxypropanolamine derivative of vanillic acid ethyl ester, classified as a vanilloid-type, ultra-short-acting β1-adrenoceptor antagonist with intrinsic vasorelaxant activity [1][2]. Its molecular formula is C₁₇H₂₇NO₅ (MW 325.4 g/mol) [3]. The compound competitively antagonizes β1-adrenoceptors in cardiac atria while simultaneously blocking Ca²⁺ influx in vascular smooth muscle, a dual mechanism uncommon among conventional β-blockers [1]. Vasomolol is devoid of intrinsic sympathomimetic activity (ISA) and was originally disclosed in a 1996 comparative study alongside the clinically established ultra-short-acting agent esmolol [1][2].

Why Vasomolol Cannot Be Substituted by Another Ultra-Short-Acting or Vasodilatory β-Blocker Without Quantitative Justification


Ultra-short-acting β-blockers and vasodilatory β-blockers are heterogeneous classes with profound differences in molecular mechanism, β-subtype selectivity, vasorelaxant pathway, and presence or absence of ISA. Vasomolol occupies a distinct multidimensional profile: it combines vanilloid-ester hydrolysis-driven ultra-short action, calcium-entry-blockade-mediated direct vasorelaxation, high β1-selectivity (pA₂ ratio ~40:1 atrial vs. tracheal), and absolute absence of ISA [1][2]. In contrast, esmolol—an ultra-short-acting β1-blocker cleared by red blood cell esterases—lacks direct vasorelaxant action [1]. Nebivolol, a highly β1-selective vasodilatory agent, relies on endothelial nitric oxide release via β3-agonism rather than calcium channel blockade [3]. PF9404C is an NO-donor β-blocker that elevates cGMP 17-fold (3 to 53 pmol/mg protein), whereas vasomolol does not release NO and acts via Ca²⁺ channel inhibition [4]. Other vanilloid-type analogs such as vanidilol exhibit partial β2-agonist ISA, which vasomolol entirely lacks [5]. These mechanistic differences mean observed pharmacological effects—duration of bradycardia, selectivity ratios, vasorelaxant potency under specific contractile stimuli—cannot be assumed transferable across in-class or structural analogs.

Vasomolol Procurement Evidence: Quantitative Differentiation from Esmolol, Propranolol, Nebivolol, PF9404C, and Vanilloid Analogs


Bradycardia Duration: Vasomolol vs. Esmolol vs. Propranolol — Direct Head-to-Head Comparison in Anesthetized Rats

In pentobarbital-anesthetized normotensive rats, the bradycardia response duration of intravenous vasomolol (0.5–3.0 mg/kg) was slightly less than 10 minutes, equivalent to esmolol but drastically shorter than propranolol, whose bradycardia effect persisted >60 minutes [1]. This quantitative evidence establishes vasomolol as genuinely ultra-short-acting, with a duration profile indistinguishable from esmolol but with the added benefit of a hypotensive component absent in esmolol [1]. The ultra-short duration (<10 min) is attributed to rapid hydrolysis of the vanillic acid ethyl ester moiety, a metabolic pathway not shared by esmolol [1].

Ultra-short-acting β-blockade Bradycardia duration Intravenous cardiovascular pharmacology

β₁/β₂ Selectivity Ratio: Quantitative Tissue-Level Discrimination of Vasomolol vs. Esmolol and Propranolol

In isolated guinea pig right atria (functional β₁) and tracheal strips (functional β₂), vasomolol exhibited a β₁/β₂-selectivity ratio of 39.8:1 (pA₂ atrial vs. tracheal), almost identical to esmolol at 40.7:1 but vastly exceeding propranolol at 1.3:1 [1][2]. Both vasomolol and esmolol were more potent on atria than trachea, confirming high β₁ selectivity, whereas propranolol showed near equivalence, indicating non-selectivity [1]. The pA₂ values were derived from Schild analysis of (-)-isoproterenol concentration-response curve shifts, with vasomolol and esmolol demonstrating competitive antagonism [1].

β₁-adrenoceptor selectivity pA₂ comparison Isolated guinea pig atria and trachea

Vasorelaxant Mechanism Differentiation: Calcium Channel Blockade vs. Nitric Oxide Donation (Vasomolol vs. PF9404C vs. Nebivolol)

In isolated rat thoracic aorta, vasomolol (1–10 μM) inhibited both (-)-phenylephrine (10⁻⁵ M) and high K⁺ (75 mM)-induced contractions concentration-dependently, with greater sensitivity to K⁺-induced contractions, directly implicating block of extracellular Ca²⁺ influx as the primary vasorelaxant mechanism [1]. This is mechanistically distinct from PF9404C, an S-S diesteroisomer NO-donor β-blocker that relaxes rat aorta with an IC₅₀ of 33 nM against noradrenaline and elevates cGMP from 3 to 53 pmol/mg protein [2], and from nebivolol, which causes endothelium-dependent vasodilation via β₃-agonist-stimulated nitric oxide synthase [3]. Vasomolol does not elevate cGMP or require intact endothelium for its vasorelaxant effect [1].

Vascular smooth muscle relaxation Calcium channel blockade NO-donor β-blockers

Absence of Intrinsic Sympathomimetic Activity: Vasomolol vs. Vanidilol and Other Vanilloid-Type β-Blockers

In reserpinized guinea pig atria—a model that depletes endogenous catecholamines to unmask ISA—vasomolol produced no increase in heart rate or contractile force, instead causing negative inotropic and chronotropic effects at concentrations >10⁻⁶ M, confirming complete absence of ISA [1]. Esmolol showed identical ISA-negative behaviour in the same assay, whereas vanidilol, another vanilloid-type β-blocker, exhibits partial β₂-agonist activity (ISA) that may counteract antihypertensive efficacy in certain patient models [2][3]. Propranolol in the same assay produced steep concentration-dependent depression leading to arrest at 10⁻⁴–10⁻³ M, without ISA [1].

Intrinsic sympathomimetic activity Vanilloid-type β-blockers Reserpinized animal models

Radioligand Binding Affinity: Vasomolol vs. Esmolol and Propranolol in Porcine Ventricular Membranes

In [³H]dihydroalprenolol ([³H]DHA) competition binding assays using porcine ventricular membranes, vasomolol displaced [³H]DHA with an IC₅₀ of 4.7 ± 1.5 μM, nearly identical to esmolol (IC₅₀ 5.0 ± 1.3 μM) but approximately 140-fold weaker than propranolol (IC₅₀ 33.1 ± 4.5 nM) [1]. The Scatchard analysis of [³H]DHA saturation binding yielded a Kd of 7.9 ± 0.8 nM and Bmax of 120.3 ± 6.0 fmol/mg protein [1]. The order of potency was propranolol >> vasomolol ≅ esmolol, consistent with the functional pA₂ data [1].

Radioligand binding β-adrenoceptor competition IC₅₀ comparison

Steady-State Onset and Offset Kinetics: Vasomolol Ultra-Short Pharmacodynamic Profile Quantified Against Clinical Benchmarks

Vasomolol steady-state β-blockade was attained within ≤10 minutes after initiation of continuous intravenous infusion, with rapid recovery of baseline autonomic tone upon infusion termination [1]. This onset kinetics is comparable to esmolol, whose full therapeutic effect is evident within 5 minutes and has an elimination half-life of approximately 9 minutes [2]. Vasomolol's rapid onset and offset are attributed to enzymatic hydrolysis of its vanillic acid ethyl ester group by plasma and tissue esterases, a different metabolic route than esmolol's red blood cell esterase-mediated cleavage of its methyl ester side chain [1][2]. Both compounds achieve titratability—the ability to rapidly adjust blockade intensity—but only vasomolol carries a concurrent direct vasodilator hypotensive effect during the infusion period [1].

Pharmacodynamic kinetics Steady-state β-blockade Recovery time

Evidence-Backed Research and Industrial Application Scenarios Where Vasomolol Provides Verifiable Differentiation


In Vivo Cardiovascular Pharmacology Studies Requiring Titratable β₁-Blockade with Simultaneous Direct Vasodilation

In anesthetized rodent models of hypertension or acute cardiac stress, vasomolol provides dose-dependent bradycardia and hypotension via a single intravenous agent, with steady-state blockade achieved within ≤10 minutes and rapid washout upon infusion termination [1]. This eliminates the need for co-administration of a separate vasodilator (e.g., sodium nitroprusside) alongside esmolol to achieve simultaneous β₁-blockade and afterload reduction. The absence of ISA ensures that observed hemodynamic effects reflect pure β₁-antagonism and Ca²⁺-channel-mediated vasodilation without confounding partial agonism [1].

Calcium Channel Pharmacology Research in Vascular Smooth Muscle — NO-Independent Vasorelaxation Screening

Vasomolol's vasorelaxant mechanism—selective sensitivity to K⁺-induced contraction inhibition in isolated rat aorta, confirming Ca²⁺ influx blockade without NO/cGMP involvement—makes it a valuable pharmacological tool compound for dissecting calcium-dependent vs. NO-dependent vasorelaxant pathways [1]. It can serve as a reference Ca²⁺-blocking β-blocker control in experiments comparing NO-donor β-blockers (e.g., PF9404C, nebivolol) or evaluating vascular preparations with compromised endothelial NO synthase function [1][2].

Vanilloid-Type β-Blocker Structure-Activity Relationship (SAR) Studies — ISA-Negative Reference Compound

Within the vanilloid-type β-blocker subfamily (including vanidilol, eugenodilol, ferulinolol, and capsidilol), vasomolol serves as the definitive ISA-negative, β₁-selective reference point [1][2]. Its pA₂-based selectivity ratio of 39.8:1 and binding IC₅₀ of 4.7 μM provide quantitative benchmarks against which newly synthesized vanilloid analogs can be compared, enabling SAR optimization for selectivity, ISA profile, and vasorelaxant potency [1].

Comparative Pharmacodynamic Kinetics Studies — Ultra-Short Ester-Hydrolysis Substrate Profiling

Vasomolol's ultra-short duration relies on hydrolysis of its vanillic acid ethyl ester moiety, a metabolic route distinct from esmolol's red blood cell esterase-dependent methyl ester hydrolysis [1][2]. This makes vasomolol suitable for comparative pharmacokinetic-pharmacodynamic studies examining how different esterase substrates affect onset/offset kinetics, tissue distribution, and duration of action in preclinical species, with potential implications for designing next-generation titratable cardiovascular agents [1].

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